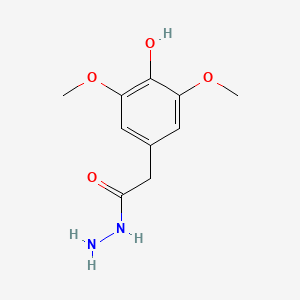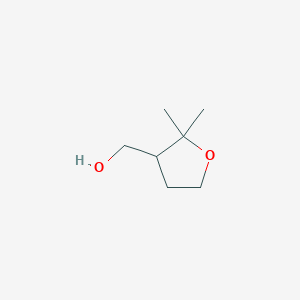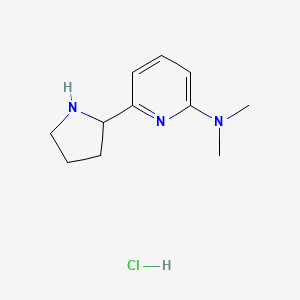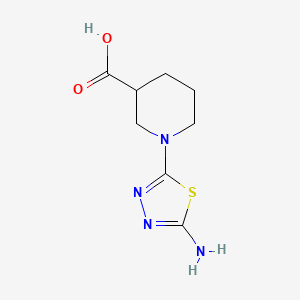
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (DIPT-2-C) is an organic compound belonging to the class of compounds known as benzothiophenes. It is a heterocyclic compound, meaning that it contains a ring structure composed of both carbon and sulfur atoms. DIPT-2-C is an important research chemical due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Azomethine derivatives of related compounds, including 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been synthesized and analyzed for their biological activity. These derivatives are precursors to biologically active compounds with properties like cytostatic effect. Their synthesis and analysis are significant for medical chemistry and pharmaceutical science, suggesting their potential in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).
Antitumor Activity
Another study synthesized new carboxamide derivatives and investigated their antitumor activity. The synthesized compounds demonstrated significant antitumor effects, highlighting the potential of such derivatives in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been found to exhibit antibacterial and antifungal activities. These compounds lock their molecular conformation, eliminating conformational flexibility, which may contribute to their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemical Synthesis and Analysis
Studies have also focused on the chemical synthesis and analysis of related compounds. For instance, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was synthesized, showcasing the intricacies of such chemical processes and their relevance in developing novel compounds (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Functionalized Polymer Synthesis
N,N-diisopropyl derivatives have been used in the novel synthesis of functionalized polymers. These syntheses lead to the creation of polymers with specific functional groups, which can have various industrial and research applications (Summers & Quirk, 1998).
Potential in Treating Hyperlipidemia
Certain benzothiophene carboxamide derivatives have been synthesized and evaluated for their antihypertriglyceridemic effects in rats. These studies indicate the potential of these compounds in treating conditions like hyperlipidemia and atherosclerosis (Abu Sheikha, Hussin, Al-Hiari, Al-qirim, & Shattat, 2011).
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-10(2)16(11(3)4)15(17)14-9-12-7-5-6-8-13(12)18-14/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSXBRFJJBBFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(S1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1411635.png)




![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)


![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)




